molecular formula C8H6Cl2O2 B1294818 2-(2,5-Dichlorophenyl)acetic acid CAS No. 5398-79-8

2-(2,5-Dichlorophenyl)acetic acid

Cat. No. B1294818
CAS RN: 5398-79-8
M. Wt: 205.03 g/mol
InChI Key: GWTUGCOXTFFBMM-UHFFFAOYSA-N
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Description

“2-(2,5-Dichlorophenyl)acetic acid” is a chemical compound . It is also known as "2- (2- ((2,6-Dichlorophenyl) (nitroso)amino)phenyl)acetic acid" .


Molecular Structure Analysis

The molecular weight of “2-(2,5-Dichlorophenyl)acetic acid” is 205.04 . The exact molecular structure is not available from the search results.


Physical And Chemical Properties Analysis

“2-(2,5-Dichlorophenyl)acetic acid” is a white to yellow solid . It has a molecular weight of 205.04 . It should be stored at room temperature .

Scientific Research Applications

Chemical Properties

“2-(2,5-Dichlorophenyl)acetic acid” is a chemical compound with the CAS Number: 5398-79-8 . It has a molecular weight of 205.04 and its IUPAC name is (2,5-dichlorophenyl)acetic acid . It is a white to yellow solid at room temperature .

Safety Information

This compound has several hazard statements including H302, H315, H319, H332, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Anti-inflammatory Applications

One of the main applications of “2-(2,5-Dichlorophenyl)acetic acid” and its derivatives is as promising anti-inflammatory agents . They are capable of selectively inhibiting the COX-2 enzyme . This makes them potential candidates for the development of new anti-inflammatory drugs .

Synthesis of New Derivatives

Researchers have reported on the synthesis of a series of new derivatives of "2-(2,5-Dichlorophenyl)acetic acid" . These new compounds, known as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, were obtained in 58–72% yield .

Molecular Docking Studies

Molecular docking studies have been carried out with these new derivatives and COX-2 . The results showed that the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass “2-(2,5-Dichlorophenyl)acetic acid” in terms of the strength of the complex formed with this enzyme .

Potential Non-Steroidal Anti-Inflammatory Drug

2-((2,6-Dichlorophenyl)amino)benzoic acid, an analog of “2-(2,5-Dichlorophenyl)acetic acid”, has been synthesized and studied as a potential non-steroidal anti-inflammatory drug .

Safety and Hazards

“2-(2,5-Dichlorophenyl)acetic acid” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

2-(2,5-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUGCOXTFFBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202288
Record name 2,5-Dichlorobenzeneacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenyl)acetic acid

CAS RN

5398-79-8
Record name 2,5-Dichlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5398-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,5-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5398-79-8
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Record name 2,5-Dichlorobenzeneacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dichlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
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Record name 2,5-Dichlorophenylacetic acid
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A mixture of 2,5-dichlorobenzyl bromide (5.4 g, 22.5 mmol) in 16 mL of ethanol and potassium cyanide (1.63 g, 25 mmol) in 4 mL of water was heated at 80° C. overnight, then cooled, and the solids were filtered and washed with ethanol to give 3.5 g of 2,5-dichlorophenylacetonitrile as a white powder melting at 89-91° C. The nitrile was suspended in 20 red, of ethanol, and 20 mL of a 25% aqueous NaOH solution was added. The mixture was heated in a CEM Explore™ microwave reactor at 140° C. for 30 minutes, then cooled, poured into ice water and acidified to pH 1 with concentrated HCl to give a precipitate. The precipitate was filtered, washed with water and dried in a vacuum oven at 90° C. for 5 h to give the title compound as a white powder.
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